2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride
Overview
Description
2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N and a molecular weight of 226.53 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2,3-Dichlorophenyl)ethan-1-amine is 1S/C8H9Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 226.53 .Scientific Research Applications
Analytical Techniques for Substance Identification : This compound has been implicated in studies identifying and synthesizing similar substances. For instance, in the identification of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a variety of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry were employed (Power et al., 2015).
Synthesis and Chemical Reactions : Research has explored the synthesis and reactions of related compounds. For example, a novel amine ligand was synthesized from a similar dichlorophenyl compound, which was then used in asymmetric reactions (Yap et al., 2014).
Environmental Analysis : The compound has also been part of studies analyzing environmental pollutants. An example is the use of TiO2 nanotubes in environmental water samples for the enrichment of DDT and its metabolites, indicating the compound's role in environmental monitoring and pollution control (Zhou et al., 2007).
Molecular Dynamics and Quantum Chemical Studies : In the field of corrosion science, similar amine compounds have been studied for their corrosion inhibition properties on metals using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).
Wastewater Treatment : Research into the removal of toxic pollutants from wastewater has employed related compounds. For example, immobilized enzymes were used for the removal of 2,4-Dichlorophenol from wastewater, demonstrating the compound's potential in environmental cleanup processes (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2,3-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLHJEOJZUHWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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